![molecular formula C25H25N3OS B2510817 2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226458-56-5](/img/structure/B2510817.png)

2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

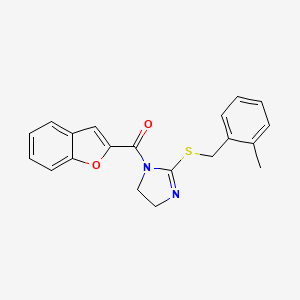

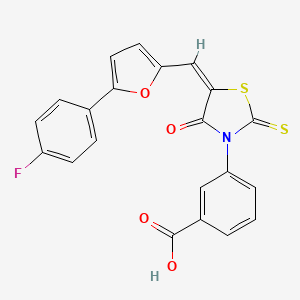

This compound is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent . The compound has shown remarkable antitumor activity against certain cancer cell lines .

Synthesis Analysis

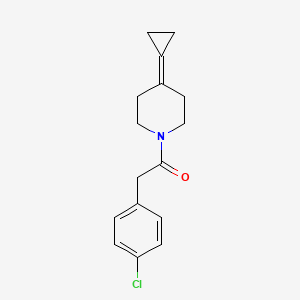

The compound was synthesized via structural modifications of tazemetostat . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine scaffold . Specific modifications, such as the addition of a benzylpiperidin-1-yl group and a 4-methylphenyl group, have been made to enhance its biological activity .Chemical Reactions Analysis

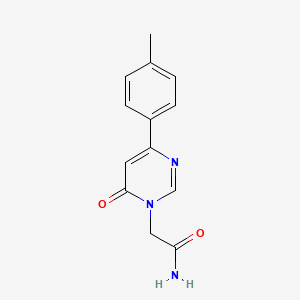

The compound has been evaluated for its antiproliferative activity against various cancer cell lines . It has shown significant effects on lymphoma cell morphology, and it can induce apoptosis of certain cells in a concentration-dependent manner and inhibit their migration .Applications De Recherche Scientifique

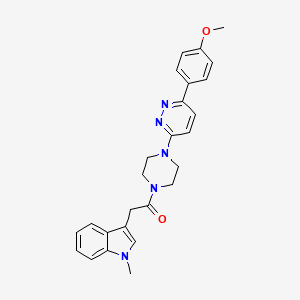

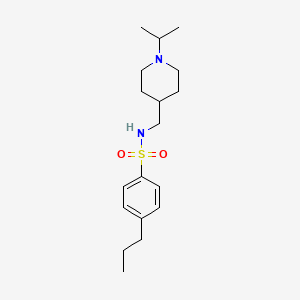

- STL097317 has been investigated as a potential therapeutic agent for central nervous system (CNS) disorders. Specifically, it has shown promise in modulating neurotransmitter systems, such as glycine transporters. Regulation of glycine transporter 1 (GlyT1) activity is relevant in drug discovery for schizophrenia .

- Researchers have synthesized substituted thieno[3,2-d]pyrimidine derivatives, including STL097317, as enhancer of zeste homolog 2 (EZH2) inhibitors. These compounds were designed based on structural modifications of tazemetostat. Their antiproliferative activity against various cancer cell lines has been evaluated .

Neuropharmacology and CNS Disorders

EZH2 Inhibition in Cancer Research

Mécanisme D'action

Target of Action

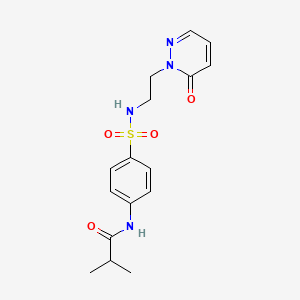

The primary target of STL097317 is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the concentration of glycine, a neurotransmitter, in the synaptic cleft. It is a key player in the modulation of NMDA receptor function, which is crucial for cognitive processes such as learning and memory .

Mode of Action

STL097317 acts as an inhibitor of GlyT1 . By inhibiting GlyT1, STL097317 increases the concentration of glycine in the synaptic cleft. This enhances the activation of NMDA receptors, leading to improved cognitive function .

Biochemical Pathways

The inhibition of GlyT1 by STL097317 affects the glycine-NMDA receptor pathway . Increased glycine levels potentiate the function of NMDA receptors, which play a critical role in synaptic plasticity, a cellular mechanism for learning and memory .

Pharmacokinetics

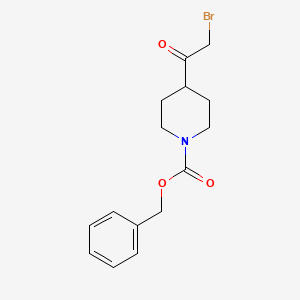

The related compound 23q, a 4-benzoylpiperidine derivative, has been shown to penetrate the blood-brain barrier . This suggests that STL097317 may also have good central nervous system bioavailability.

Result of Action

The inhibition of GlyT1 by STL097317 leads to enhanced NMDA receptor function, which can improve cognitive symptoms in disorders such as schizophrenia . For instance, the related compound 23q has been shown to inhibit hyperlocomotion and improve negative and cognitive symptoms in mice treated with phencyclidine .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3OS/c1-17-7-9-20(10-8-17)21-16-30-23-22(21)26-25(27-24(23)29)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJVLAMJNVXQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)

![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)